molecular formula C11H20N2O2 B1487281 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one CAS No. 2231676-68-7

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Cat. No. B1487281
M. Wt: 212.29 g/mol
InChI Key: DALSSTIKSOWZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one is a chemical compound . It belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one include its molecular formula (C11H20N2O2) and molecular weight (212.29) . More detailed properties like melting point, boiling point, and density were not found in the search results.

Future Directions

Piperidine derivatives, including 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring the pharmacological applications of these compounds .

properties

IUPAC Name

2,2-dimethyl-4-piperidin-3-ylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2)10(14)13(6-7-15-11)9-4-3-5-12-8-9/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSSTIKSOWZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCO1)C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one
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Reactant of Route 5
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one
Reactant of Route 6
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

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